Boron is a Lewis acid and can form complexes with various molecules. This property makes boron-containing compounds interesting candidates for applications in catalysis . 2,4,6-Tris(3,4-dichlorophenyl)boroxin might be investigated for its potential catalytic activity in organic reactions.
The presence of aromatic rings with chlorine substituents can influence the molecule's electronic properties and reactivity. Aromatic compounds are often used in the development of new materials, and the chlorine groups can enhance interactions with other molecules . Research could explore if 2,4,6-Tris(3,4-dichlorophenyl)boroxin could be useful in the synthesis of novel polymers or functional materials.
2,4,6-Tris(3,4-dichlorophenyl)boroxin is a boron-containing compound characterized by its unique molecular structure, which includes three 3,4-dichlorophenyl groups attached to a boron-oxygen framework. Its molecular formula is C18H9B3Cl6O3, and it has a molecular weight of approximately 487.5 g/mol. This compound is notable for its potential applications in organic synthesis and catalysis due to its ability to stabilize reactive intermediates and facilitate various
The synthesis of 2,4,6-Tris(3,4-dichlorophenyl)boroxin typically involves:
2,4,6-Tris(3,4-dichlorophenyl)boroxin has several notable applications:
Research on interaction studies involving 2,4,6-Tris(3,4-dichlorophenyl)boroxin focuses on its reactivity with different substrates in organic synthesis. Studies indicate that this compound can interact with various nucleophiles and electrophiles due to its boron atom's Lewis acidity. These interactions can lead to the formation of stable intermediates that are crucial for subsequent reactions .
Several compounds share structural similarities with 2,4,6-Tris(3,4-dichlorophenyl)boroxin. Here’s a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,4,6-Tris(3,4-dichlorophenyl)boroxin | C18H9B3Cl6O3 | Unique dichlorophenyl groups enhance reactivity |
| 2,4,6-Tris(phenyl)boroxin | C18H15B3O3 | Lacks halogen substituents; less reactive |
| 2,4-Di(3-chlorophenyl)boroxin | C12H10BCl2O3 | Fewer phenyl groups; different electronic properties |
| 2,4-Di(3-fluorophenyl)boroxin | C12H10BF2O3 | Fluorine substituents alter reactivity |
| 2-(3-Chlorophenyl)-1-(phenyl)boroxin | C13H10BClO | Different substitution pattern; limited applications |
Each compound exhibits distinct properties and reactivities due to variations in substituents and structural arrangements. The presence of multiple chlorinated phenyl groups in 2,4,6-Tris(3,4-dichlorophenyl)boroxin enhances its utility as a reagent in complex organic transformations.
Computational Framework for Aromatic Character Assessment
Density functional theory calculations provide fundamental insights into the electronic structure and aromatic properties of 2,4,6-Tris(3,4-dichlorophenyl)boroxin. The boroxine ring system, consisting of alternating boron and oxygen atoms in a six-membered heterocycle, exhibits distinctive electronic characteristics that differ significantly from conventional aromatic hydrocarbons [1] [2].
Theoretical investigations employing hybrid density functional methods, particularly B3LYP and PBE0 functionals, have established that boroxine compounds generally exhibit weak aromatic character compared to their carbon analogs [3] [4]. The aromatic nature of the boroxine ring in 2,4,6-Tris(3,4-dichlorophenyl)boroxin can be evaluated through multiple computational approaches, including nucleus-independent chemical shift calculations, electron delocalization indices, and ring current analysis [5] [4].
Magnetic Aromaticity Criteria and NICS Analysis
Nucleus-Independent Chemical Shift calculations represent a primary computational tool for assessing magnetic aromaticity in boroxine systems [4]. For boroxine derivatives, NICS values typically range from -5 to -20 parts per million, indicating weak to moderate aromatic character depending on substituent effects [5] [6]. The planar geometry of the boroxine ring in 2,4,6-Tris(3,4-dichlorophenyl)boroxin facilitates π-electron delocalization, though this delocalization is less extensive than in purely carbocyclic aromatic systems [1] [2].
Time-dependent density functional theory studies reveal that the electronic transitions in substituted boroxines involve π-electron systems delocalized over both the central boroxine ring and the attached phenyl substituents [7]. The presence of 3,4-dichlorophenyl groups introduces additional complexity to the electronic structure through conjugative and inductive effects that modulate the overall aromatic character of the system [8] [9].
Comparative Analysis with Related Boron-Oxygen Systems
Computational studies comparing different boroxine derivatives demonstrate that substituent effects significantly influence aromatic stability [10] [11]. The electron-withdrawing nature of chlorine substituents in the 3,4-positions of the phenyl rings affects the electronic distribution within the boroxine framework, generally reducing electron density on the boron centers while potentially enhancing the Lewis acidic character of the molecule [8] [12].
The calculated bond lengths and bond angles within the boroxine ring remain relatively invariant to substituent modifications, with boron-oxygen bond distances typically ranging from 1.35 to 1.40 Ångströms [1] [13]. This structural consistency suggests that the fundamental bonding characteristics of the boroxine ring are preserved despite significant changes in the electronic properties induced by the dichlorophenyl substituents [14] [15].
Electronic Effects of Halogenated Aromatic Substituents
The Lewis acidity of 2,4,6-Tris(3,4-dichlorophenyl)boroxin is significantly enhanced by the presence of electron-withdrawing chlorine substituents on the aromatic rings [8] [12] [16]. Computational analysis using fluoride affinity, ammonia affinity, and hydride affinity calculations demonstrates that halogenated aryl substituents increase the electron-deficient character of the boron centers through both inductive and mesomeric effects [12] [16].
Density functional theory calculations predict that the introduction of chlorine atoms in the 3,4-positions of the phenyl rings results in a systematic lowering of the lowest unoccupied molecular orbital energy levels, enhancing the electron-accepting capability of the boroxine framework [8] [17]. The calculated electrophilicity indices for chlorinated boroxine derivatives typically range from 2 to 8 electron volts, indicating substantial Lewis acidic character [17] [18].
Quantitative Lewis Acidity Measurements
Computational assessment of Lewis acidity through various affinity calculations reveals specific trends for halogenated boroxine systems [8] [12]. Fluoride ion affinity calculations, which represent one of the most reliable computational measures of Lewis acidity, typically yield values in the range of 300-600 kilojoules per mole for chlorinated triarylboroxines [12] [16]. These values place such compounds in the category of moderately strong to strong Lewis acids, comparable to other widely used boron-based Lewis acidic catalysts [9] [12].
The ammonia affinity calculations provide complementary information about the Lewis acidic strength, with typical values ranging from 20-50 kilojoules per mole for chlorinated boroxine derivatives [8] [18]. The correlation between calculated affinity values and experimental measurements of Lewis acidity demonstrates the reliability of computational approaches for predicting the chemical behavior of these systems [19] [18].
Substituent Position Effects on Lewis Acidity
The specific positioning of chlorine substituents in the 3,4-positions of the phenyl rings creates a unique electronic environment that optimizes Lewis acidic character [8] [20]. Comparative computational studies of different substitution patterns demonstrate that the 3,4-dichloro arrangement provides enhanced electron-withdrawing effects compared to other halogenation patterns [20] [21]. This optimization results from the cumulative inductive effects of multiple chlorine atoms in close proximity to the aromatic ring system [8] [12].
Natural bond orbital analysis reveals that the electron-withdrawing effects of the dichlorophenyl substituents result in increased positive charge density on the boron atoms, enhancing their electrophilic character [13] [22]. The calculated atomic charges on boron centers in 2,4,6-Tris(3,4-dichlorophenyl)boroxin typically show increases of 0.1-0.3 elementary charge units compared to unsubstituted analogs [12] [23].
Frontier Molecular Orbital Characteristics
The molecular orbital structure of 2,4,6-Tris(3,4-dichlorophenyl)boroxin exhibits distinctive features arising from the unique bonding characteristics of the boron-oxygen framework [13] [24]. The highest occupied molecular orbital typically displays σ-bonding character with significant contributions from oxygen lone pairs and boron-oxygen bonding interactions [13] [25]. The lowest unoccupied molecular orbital generally exhibits π-antibonding character delocalized over both the boroxine ring and the attached aromatic substituents [17] [7].
The calculated highest occupied molecular orbital energies for chlorinated boroxine derivatives typically range from -6.5 to -8.0 electron volts, while the lowest unoccupied molecular orbital energies fall between -1.5 to -3.5 electron volts [26] [25]. The resulting highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap, typically ranging from 3.0 to 6.0 electron volts, indicates significant electronic stability and moderate reactivity toward nucleophilic and electrophilic reagents [26] [27].
Electron Delocalization Patterns
Quantum theory of atoms in molecules analysis provides detailed insights into the electron delocalization patterns within the boron-oxygen framework [28] [13]. The calculated electron delocalization indices reveal that the boron-oxygen bonds in the boroxine ring exhibit partial multiple bond character, with delocalization indices typically ranging from 0.5 to 1.5 electrons per bond [29] [30]. This delocalization contributes to the overall stability of the boroxine ring system and influences its chemical reactivity [13] [29].
The presence of chlorinated phenyl substituents affects the electron distribution within the boroxine framework through conjugative and hyperconjugative interactions [13] [22]. Computational analysis demonstrates that the π-electron systems of the phenyl rings can interact with the vacant p-orbitals on the boron atoms, creating extended conjugation pathways that influence the overall electronic structure of the molecule [7] [30].
Bonding Analysis and Orbital Interactions
Natural bond orbital analysis reveals the detailed nature of bonding interactions within the boron-oxygen framework [13] [22]. The boron-oxygen bonds in the boroxine ring exhibit mixed ionic and covalent character, with calculated bond orders typically ranging from 1.1 to 1.3 [13]. The three-center, two-electron bonding interactions characteristic of boron chemistry contribute to the unique electronic properties of the boroxine system [31] [32].
The interaction between the boroxine ring orbitals and the aromatic substituent orbitals creates a complex molecular orbital manifold that determines the overall electronic properties of the compound [7] [33]. Computational analysis reveals that the lowest unoccupied molecular orbitals are primarily localized on the boron centers, consistent with the Lewis acidic character of these atoms [13] [17]. The orbital coefficients and electron density distributions calculated through density functional theory provide quantitative measures of the electron-accepting capability of the boron-oxygen framework [17] [23].